4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
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Description
Scientific Research Applications
Anti-acetylcholinesterase Activity
One significant application of related piperidine derivatives in scientific research is their role in inhibiting acetylcholinesterase (AChE), which is crucial for developing antidementia agents. Compounds with structural similarities to 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide have been synthesized and evaluated for their anti-AChE activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide has dramatically enhanced the activity. Specifically, certain derivatives have shown remarkable potency as AChE inhibitors, suggesting their potential for advanced development as antidementia agents (Sugimoto et al., 1990).
Bioactivity of Benzamide Derivatives
Another application is the synthesis and bioactivity study of novel benzamides and their metal complexes. These compounds, including similar structural frameworks, have been synthesized and characterized, revealing significant antibacterial activities. The copper complexes of these benzamides showed improved activity against several bacteria strains, indicating the potential for these compounds in antibacterial research (Khatiwora et al., 2013).
Serotonin 4 Receptor Agonist Properties
Piperidine derivatives with structural resemblances have also been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds were designed with variations in their side chain parts, showing significant potential for enhancing gastrointestinal motility. Such research underscores the importance of these compounds in developing new treatments for gastrointestinal disorders (Sonda et al., 2003).
Novel Non-Peptide CCR5 Antagonist
The synthesis and characterization of specific piperidine derivatives have led to the development of novel non-peptide CCR5 antagonists. These compounds are synthesized through a series of reactions and have shown potential bioactivities that could contribute to therapeutic applications, particularly in the context of CCR5's role in immune response and potential implications in treating diseases like HIV (Bi, 2014).
Properties
IUPAC Name |
4-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c1-26-20-5-3-2-4-18(20)15-24-12-10-16(11-13-24)14-23-21(25)17-6-8-19(22)9-7-17/h2-9,16H,10-15H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGYQUMVMNQPLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.